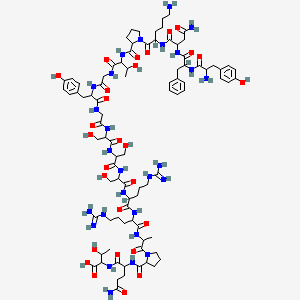
癌胚抗原 CEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
CEA is a protein that people are born with high levels of, which decrease as they get older . Scientists first discovered CEA in 1968 when they isolated extracts of liver metastasized by colorectal cancer and also from the normal fetal digestive tract . Certain conditions, including certain types of cancer, can increase your blood CEA levels .Chemical Reactions Analysis
CEA is a type of glycoprotein involved in cell adhesion, which are produced during fetal development . The risk of diseases such as pancreatic, breast, and colon cancers increases when the level of CEAs exceeds 5 ng mL−1 in the serum/plasma .Physical And Chemical Properties Analysis
CEA is a glycoprotein, which means it is a protein with a lot of sugars added to it . It is usually produced in gastrointestinal tissue during fetal development, but the production stops before birth . Consequently, CEA is usually present at very low levels in the blood of healthy adults .科学研究应用
结直肠癌标志物:CEA 主要用作胃肠道癌症的肿瘤标志物,特别是结直肠恶性肿瘤。术前 CEA 浓度高与预后不良有关。它对结直肠癌患者肝转移的早期检测有效(Duffy,2001 年)。
细胞间粘附分子:CEA 作为一种细胞间粘附分子。它介导培养的人结肠腺癌细胞的聚集,并参与异质群体中细胞的分选(Benchimol 等,1989 年)。
在基因表达和细胞凋亡中的作用:转录因子 SOX9 下调 CEA 基因表达并诱导结肠癌细胞凋亡,提示了一个潜在的治疗靶点(Jay、Berta 和 Blache,2005 年)。
癌症复发的诊断准确性:研究表明 CEA 在检测结直肠癌复发时的敏感性和特异性不同,表明其在早期检测可治疗的复发方面的有效性有限(Sørensen 等,2016 年)。
CEACAM 在癌症进展和转移中的作用:CEACAM 是一种与癌胚抗原相关的细胞粘附分子的较大家族,在癌症进展、炎症、血管生成和转移中发挥着不同的作用,使其成为各种癌症中的重要生物标志物和治疗靶点(Beauchemin 和 Arabzadeh,2013 年)。
黏附特性:CEA 的黏附特性可能与肿瘤进展有关,突出了其在癌症发展中的潜在作用(Krop‐Watorek 和 Lisowska,1998 年)。
用于 CEA 检测的生物传感器:生物传感器技术的进步,特别是基于适体的生物传感器,提供了一种灵敏、选择性和具有成本效益的方法来检测 CEA,这对于诊断和监测各种癌症至关重要(Xiang 等,2020 年)。
作用机制
安全和危害
未来方向
Emerging trends and research directions include the use of CEA in liquid biopsy and integration with other biomarkers . Liquid biopsy techniques that analyze circulating tumor markers, including CEA, show promise in cancer detection and monitoring . Combining CEA with other biomarkers enhances diagnostic accuracy and prognostic value .
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESAKNQFPFWLN-UOGODTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




